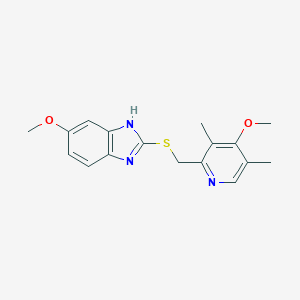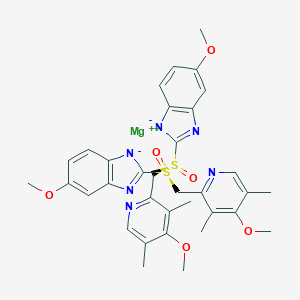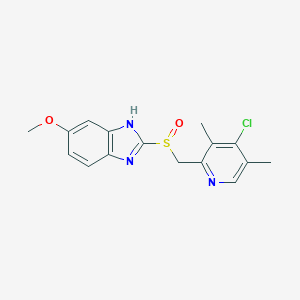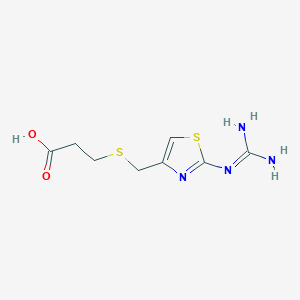
Famotidine propionic acid
Descripción general
Descripción
Famotidine propionic acid is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine works by decreasing the amount of acid the stomach produces .
Synthesis Analysis
A novel cocrystal of the potent H2 receptor antagonist famotidine (FMT) was synthesized with malonic acid (MAL) to enhance its solubility . The cocrystal structure was characterized by X-ray single crystal diffraction . Two novel 1:1 cocrystals of FMT, namely Famotidine-Sorbic Acid (FSOR) and Famotidine-Syringic Acid (FSY), were synthesized using the liquid-assisted grinding method .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates has been reported . The optimum reaction conditions for the preparation of propionic acid were as follows: catalyst amount of 3 mol%, n(H2O2):n(1-propanol) ratio of 3:1, reaction temperature of 60 °C, and reaction time of 8 h .
Physical And Chemical Properties Analysis
Famotidine has three polymorphs (forms A, B, and C), forms A and B have been commonly discussed . The active pharmaceutical ingredient (API) in the commercial version of FAM is the metastable form B . Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of FAM .
Aplicaciones Científicas De Investigación
Gastrointestinal Disorders Treatment
Famotidine: , a well-known H2 receptor blocker, is primarily used for treating gastrointestinal conditions such as ulcers of the stomach and intestines. It works by reducing the amount of acid produced in the stomach, which helps in the healing and prevention of ulcers, and in the treatment of gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Formulation Development for Oral Use
Research has been conducted on developing a dry suspension formulation of Famotidine for oral use. This formulation aims to improve the stability, bioavailability, and taste masking of the drug compared to the traditional liquid suspension. The dry suspension form is particularly beneficial as it remains stable over time without the degradation issues associated with liquid forms .
Pharmaceutical Process Optimization
Famotidine has been the subject of studies comparing dry granulation and direct compression techniques in tablet manufacturing. These studies aim to optimize the physicochemical properties of Famotidine tablets, such as hardness, friability, and dissolution rate, which are crucial for ensuring the efficacy and stability of the medication .
Stability and Degradation Studies
The stability of Famotidine under various conditions is a significant area of research. Studies have investigated the degradation behavior of Famotidine under basic conditions, identifying degradation products and establishing conditions for its stability. This research is vital for the development of stable pharmaceutical formulations .
Improvement of Bioavailability
Efforts to enhance the bioavailability of Famotidine involve exploring different excipients and manufacturing processes. By modifying the formulation, researchers aim to increase the efficiency of Famotidine’s absorption in the body, thereby reducing the required dosage and potential side effects .
Treatment of Pathological Hypersecretory Conditions
Famotidine is also used in the treatment of pathological hypersecretory conditions, such as Zollinger-Ellison Syndrome, where the stomach produces too much acid. Famotidine helps control the acid secretion, providing relief from the symptoms and preventing complications associated with these conditions .
Mecanismo De Acción
Target of Action
Famotidine propionic acid primarily targets the histamine H2 receptors . These receptors play a crucial role in the regulation of gastric acid secretion. Famotidine is a competitive antagonist of these receptors, meaning it competes with histamine for binding to the H2 receptors .
Mode of Action
Famotidine propionic acid interacts with its targets by inhibiting the binding of histamine to the H2 receptors . This inhibition prevents the stimulation of gastric acid secretion by histamine . Famotidine is highly selective towards the H2 receptors and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
The primary biochemical pathway affected by famotidine propionic acid is the gastric acid secretion pathway . By inhibiting the H2 receptors, famotidine reduces the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This leads to a reduction in the acidity of the stomach, which can help in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Pharmacokinetics
Famotidine has a bioavailability of 40-45% when taken orally . It exhibits a biexponential decay in plasma concentration-time profile, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . Famotidine is primarily eliminated unchanged in the urine . Its clearance is correlated with creatinine clearance, indicating that renal function can significantly impact the drug’s bioavailability .
Result of Action
The molecular and cellular effects of famotidine propionic acid’s action primarily involve the reduction of gastric acid secretion . This can lead to a decrease in the symptoms associated with conditions like gastric ulcers and GERD . Additionally, famotidine has been found to activate the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction, to prevent cytokine storm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of famotidine propionic acid. For instance, the presence of potent acids can reduce the oral absorption of famotidine by 20 to 30% . Furthermore, the drug’s anti-inflammatory effects can be influenced by factors such as the patient’s age and disease state . Famotidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that these factors should be considered when determining the appropriate dosage .
Safety and Hazards
Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Direcciones Futuras
Famotidine is used in various over-the-counter and off-label uses . While oral formulations of famotidine are more commonly used, the intravenous solution of the drug is available for use in hospital settings . Famotidine starts to block stomach acid within 15 minutes to 1 hour of taking the medicine .
Propiedades
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZXDCDUSGFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148312 | |
| Record name | Famotidine propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine propionic acid | |
CAS RN |
107880-74-0 | |
| Record name | Famotidine propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
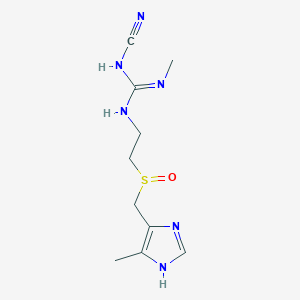
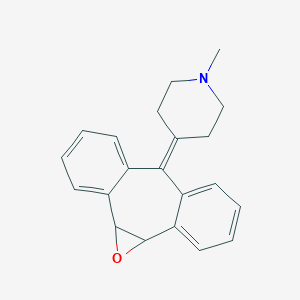


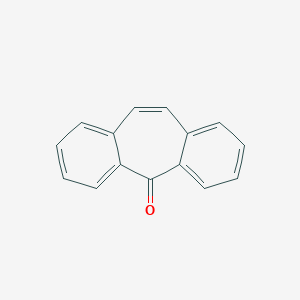

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)


